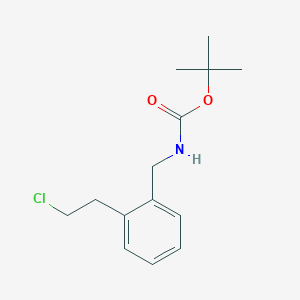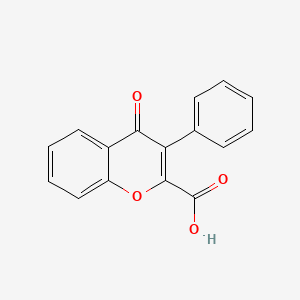
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions
Preparation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formylation at the 3-position can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Benzyloxy)-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-(Benzyloxy)-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzyloxy)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-6-methyl-1H-indole: Lacks the aldehyde group at the 3-position.
Uniqueness
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyloxy and methyl groups can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
GYCDKDBEGNWKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)




![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)






